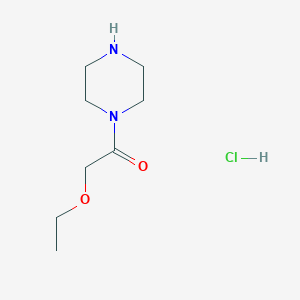

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride

描述

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride is a piperazine-derived compound featuring an ethoxy-substituted ethanone moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The ethoxy group in this compound contributes to its electronic and steric properties, influencing solubility, metabolic stability, and binding affinity.

属性

IUPAC Name |

2-ethoxy-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-7-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWXMOZJMNNUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme

A common industrial method involves the nucleophilic substitution of piperazine with ethyl chloroacetate in the presence of a base such as triethylamine. The piperazine nitrogen attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the ethanone linkage.

Reaction Conditions and Process

- Reactants: Piperazine, ethyl chloroacetate

- Catalyst/Base: Triethylamine or similar base

- Solvent: Typically an organic solvent such as dichloromethane or ethanol

- Temperature: Controlled between ambient and reflux temperatures

- Reaction Time: Several hours, typically 6-10 hours for completion

This method is scalable for industrial production, with careful control of reactant concentrations, temperature, and purification steps to maximize yield and purity.

Alkylation via Piperazine-N-monocarboxylic Acid and 2-(2-Haloethoxy) Ethanol

A patented method (HU227192B1) describes the preparation of 2-[2-(1-piperazinyl)ethoxy] ethanol, a close structural analog, via alkylation of piperazine-N-monocarboxylic acid with 2-(2-haloethoxy) ethanol under decarboxylation conditions.

Key Reaction Steps

- Piperazine-N-monocarboxylic acid is reacted with 2-(2-chloroethoxy) ethanol under reflux.

- The reaction proceeds for 6 to 10 hours, with an additional portion of 2-(2-chloroethoxy) ethanol added after 3 hours to drive completion.

- After reaction, the mixture is cooled to 0-5 °C, and hydrochloric acid is added to precipitate the hydrochloride salt.

- The product is filtered, washed with cold ethanol, and dried at 50 °C.

Yields and Purity

- Wet weight of product: ~84 g

- Dry weight of product: ~63.6 g

- Yield: Approximately 85%

- Water content: ~6.9%

This method demonstrates high efficiency and relatively mild reaction conditions, suitable for laboratory and pilot-scale synthesis.

Novel Diethanolamine-Based Three-Step Process

A Chinese patent (CN103224476A) introduces a new, safer, and more cost-effective process for synthesizing 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a precursor closely related to 2-ethoxy-1-piperazin-1-yl-ethanone hydrochloride. This method can be adapted for the target compound's synthesis and involves:

Step 1: Halogen Replacement (Metathesis)

- React diethanolamine with sulfuryl chloride in a solvent (e.g., ethylene dichloride, chloroform) at 20–25 °C.

- Molar ratio diethanolamine:sulfuryl chloride = 1:2.4.

- Reaction temperature kept below 50 °C.

- After reaction, solids are filtered to obtain two-(2-chloroethyl)amine hydrochloride.

- Yield: ~90%

Step 2: Acetylation

- Two-(2-chloroethyl)amine hydrochloride is reacted with acetylating agents such as acetyl chloride or glacial acetic acid in the presence of sodium hydroxide.

- Solvent: Water and methylene dichloride.

- Temperature: 20–30 °C.

- Product: N-(2-chloroethyl) ethanamide.

- Yield: ~71%

Step 3: Ring-Closure (Cyclization)

- N-(2-chloroethyl) ethanamide is refluxed with diglycolamine and water.

- After reaction, solvent is removed under reduced pressure.

- Methyl alcohol is added, and the mixture is kept at 50–65 °C for 3 hours.

- Product is crystallized by cooling to 0–5 °C and filtered.

- Yield: ~86%

Advantages of This Method

- Avoids high-temperature operations.

- Uses less toxic and more accessible raw materials.

- Simplifies post-reaction treatment.

- Reduces safety hazards and production costs.

- Produces high purity product with good physical appearance.

- No expensive catalysts required.

This method represents a significant improvement over conventional chloroethanol methods, especially for industrial scale-up.

Comparative Data Table of Preparation Methods

| Parameter | Alkylation with Ethyl Chloroacetate | Alkylation via Piperazine-N-monocarboxylic Acid + 2-(2-Haloethoxy) Ethanol | Diethanolamine-Based Three-Step Process |

|---|---|---|---|

| Starting Materials | Piperazine, Ethyl Chloroacetate | Piperazine-N-monocarboxylic acid, 2-(2-chloroethoxy) ethanol | Diethanolamine, Sulfuryl Chloride |

| Reaction Type | Nucleophilic substitution | Alkylation with decarboxylation | Halogen replacement, acetylation, cyclization |

| Reaction Temperature | Ambient to reflux | Reflux (6-10 hours) | 20–65 °C |

| Reaction Time | Several hours | 6–10 hours | Multi-step, total several hours |

| Yield (%) | Moderate to high (not specified) | 84–85% | 71–90% per step, overall high |

| Purification | Standard extraction and crystallization | Cooling, acidification, ethanol washing | Filtration, recrystallization |

| Safety and Environmental Aspects | Moderate risk due to reagents | Moderate risk due to halogenated reagents | Lower toxicity, safer operation |

| Industrial Suitability | Yes | Yes | Yes, with cost and safety advantages |

Research Findings and Notes

- The alkylation of piperazine with ethyl chloroacetate is a classical method but requires careful control of reaction parameters to avoid side reactions.

- The patented method involving piperazine-N-monocarboxylic acid and 2-(2-chloroethoxy) ethanol provides a high-yield, reproducible route with straightforward isolation of the hydrochloride salt.

- The diethanolamine-based method offers a novel and safer alternative, reducing hazardous reagents and simplifying the process, which is advantageous for large-scale production.

- Reaction monitoring by pH adjustment and temperature control is critical in all methods to optimize yield and purity.

- The hydrochloride salt formation step is essential for isolating the product in a crystalline and stable form.

化学反应分析

Types of Reactions: 2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound is utilized in the production of various chemical products and materials.

作用机制

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride can be compared with other similar compounds, such as 2-(2-(piperazin-1-yl)ethoxy)ethanol and 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

Reaction Conditions :

- Solvents: Dichloromethane, acetonitrile, or ethanol commonly used .

- Catalysts: Triethylamine or diisopropylethylamine for acid scavenging .

生物活性

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 195.67 g/mol

- CAS Number : 2206610-35-5

Research indicates that compounds with piperazine moieties often exhibit a range of biological activities, including:

- Antitumor Activity : Piperazine derivatives can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents. For instance, studies have shown that piperazine-based compounds can inhibit microtubule dynamics, leading to mitotic arrest in various cancer cell lines .

- Antimicrobial Activity : Various piperazine derivatives have demonstrated significant antibacterial properties against resistant strains, suggesting that this compound may also possess similar activities .

Antitumor Activity

A study focused on piperazine derivatives revealed that modifications at specific positions can lead to enhanced biological activity. For example, certain derivatives showed IC50 values indicating potent cytotoxic effects against colon cancer cells . This suggests that this compound may similarly affect cell viability in tumor models.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| AK301 | HT29 | 0.5 | Mitotic arrest |

| 2-Ethoxy | A549 | TBD | TBD |

Antimicrobial Activity

In antimicrobial studies, piperazine derivatives have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure may allow it to interact with bacterial membranes or inhibit essential bacterial enzymes .

| Bacterium | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MRSA | 3d | < 0.5 µg/mL |

| Escherichia coli | 3g | < 1 µg/mL |

Case Studies

- Colon Cancer Study : A derivative similar to this compound was tested for its ability to induce apoptosis in HT29 colon cancer cells. The study found that the compound caused significant cell death and increased sensitivity to other apoptotic agents .

- Antimicrobial Efficacy : Another study evaluated various piperazine compounds against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against MRSA and E. coli, suggesting a potential application for treating antibiotic-resistant infections .

常见问题

Q. What are the recommended methods for synthesizing 2-ethoxy-1-piperazin-1-yl-ethanone hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution between piperazine derivatives and ethoxyacetyl chloride in anhydrous dichloromethane under inert conditions. Key steps include:

- Stepwise addition : Adding chloroacetyl chloride dropwise to a cooled (273 K) solution of piperazine and triethylamine to minimize side reactions .

- Purification : Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization using ethanol/water mixtures.

- Optimization : Adjusting stoichiometry (1:1 molar ratio of piperazine to acyl chloride) and reaction time (2–4 hours) improves yield. Monitoring by TLC ensures completion .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Electrostatic discharge must be mitigated during transfer .

- Storage : Keep in airtight containers under dry, inert gas (argon) at 2–8°C. Avoid exposure to humidity, which may hydrolyze the ethoxy group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and ethoxy moiety (δ 1.3–1.5 ppm for CH₃, δ 3.5–4.0 ppm for O–CH₂) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 233.1 (base peak) and HCl adducts .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C–O–C ether linkage) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) at 113 K reveals:

- Bond angles : N1–C7–C1 angle of 112.92° confirms tetrahedral geometry at the ketone carbon .

- Packing interactions : Hydrogen bonding between the hydrochloride counterion and piperazine N–H stabilizes the crystal lattice .

- Data validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized models to detect synthesis-induced distortions .

Q. What strategies address contradictions in reported bioactivity data for piperazine derivatives?

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for HCl counterion interference .

- Solubility adjustments : Pre-dissolve in DMSO (≤0.1% v/v) to avoid precipitation in aqueous buffers, which skews IC₅₀ values .

- Meta-analysis : Cross-reference pharmacological data with structural analogs (e.g., 2-chloro-1-piperazinyl ethanone) to identify substituent-specific trends .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Q. What analytical methods quantify trace impurities in synthesized batches?

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to detect unreacted piperazine (retention time: 2.1 min) or ethoxyacetyl chloride adducts .

- LC-MS/MS : MRM transitions (m/z 233→85) with a LOD of 0.1 ng/mL ensure compliance with pharmacopeial standards (≤0.5% impurities) .

Methodological Notes

- Safety Protocols : Always reference Material Safety Data Sheets (MSDS) for spill management (neutralize with sodium bicarbonate) and first aid (flush eyes with water for 15 minutes) .

- Ethical Compliance : Use institutional guidelines for animal/human studies if repurposing the compound for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。